Oenin, chemically known as malvidin 3-O-glucoside, is a natural anthocyanin predominantly found in red grapes and wines. [, , , ] It belongs to the flavonoid family of compounds known for their antioxidant properties. [, ] Oenin is a major contributor to the red color of many wines, and its color expression is influenced by various factors such as pH, concentration, and the presence of other compounds. [, , , , , , ]
Synthesis Analysis
While Oenin is readily available from natural sources, its chemical synthesis has also been reported. [] The synthesis involves a multi-step process starting from readily available starting materials and involves glycosylation of malvidin.
Molecular Structure Analysis
Oenin undergoes various chemical reactions influenced by pH changes, leading to the formation of different colored species. [, , ] These include the flavylium cation (red), quinoidal base (blue), and hemiketal (colorless). [, , ] Additionally, Oenin participates in copigmentation reactions with other polyphenols, leading to enhanced color stability and changes in its spectral properties. [, , , , , , , , , , ]
Mechanism of Action
Oenin exhibits antioxidant activity through a mechanism involving electron donation to free radicals, thus neutralizing them and preventing oxidative damage. [, , ] Its interaction with other phenolic compounds through copigmentation can further enhance its antioxidant capacity. [, , , , , , , , , , ]
Physical and Chemical Properties Analysis
Oenin displays a characteristic red color in acidic conditions, which can change with pH variations. [, , ] Its spectral properties, including absorbance maxima, are influenced by its chemical form and interactions with other molecules. [, , ] Oenin is soluble in polar solvents such as water and methanol. [, ]
Applications
Food Chemistry: Investigating its role in red wine color expression and stability. [, , , , , , ]
Analytical Chemistry: Utilizing its characteristic UV-Vis absorbance for its detection and quantification in various matrices, including red grapes, wines, and other food products. [, , ]
Biochemistry: Exploring its antioxidant properties and potential health benefits related to its radical scavenging activity. [, , ]
Molecular Modeling: Employing computational methods to investigate its interactions with other molecules during copigmentation and to predict its color properties. [, , , , , , , , , , ]
Related Compounds
Malvidin 3,5-diglucoside (Malvin)
Relevance: Malvin is structurally very similar to oenin (malvidin 3-O-glucoside), with the only difference being the presence of an additional glucose moiety at the 5 position in malvin []. This structural similarity translates to similar behavior in copigmentation studies, where both compounds show higher affinity for vinylcatechin dimers compared to catechin dimer B3 []. Both oenin and malvin are found naturally in grapes and wines.
Catechin-(4→8)-Oenin
Compound Description: Catechin-(4→8)-oenin is a pigment adduct formed through the condensation reaction between oenin (malvidin 3-O-glucoside) and catechin, a flavan-3-ol, during wine aging [, ]. This compound is found in red wine and contributes to its color properties.
Relevance: This compound represents a direct chemical modification of oenin, with the catechin moiety attached to the anthocyanin structure []. This structural change impacts its interaction with other wine components, such as vinylcatechin dimers and proanthocyanidins, showing weaker binding compared to oenin alone, potentially due to steric hindrance [].
1-Deoxyvescalagin-(1β→8)-Oenin
Compound Description: This compound is an anthocyano-ellagitannin hybrid pigment formed by the reaction between oenin and vescalagin, a C-glycosidic ellagitannin found in oak [, ]. This reaction occurs during wine aging in oak barrels and contributes to the color changes observed in the wine.
Relevance: The formation of 1-deoxyvescalagin-(1β→8)-oenin demonstrates oenin's reactivity with oak-derived compounds during wine aging [, ]. This reaction results in a significant bathochromic shift, enhancing the color stability of oenin and shifting the wine color from red towards purple [, ]. This highlights the role of oenin in the complex chemical reactions that occur during wine aging and influence its final sensory properties.
Cyanidin 3-glucoside (Kuromanin)
Relevance: Kuromanin serves as a relevant comparison point to oenin in studies analyzing the interaction of anthocyanins with other food components, such as gliadins in wheat flour []. While both are anthocyanins, their structural differences can lead to variations in their interactions and effects, highlighting the specificity of these interactions.
Pelargonidin 3-O-glucoside (Callistephin)
Relevance: Callistephin, along with kuromanin and oenin, are often studied comparatively in research investigating the impact of anthocyanin structure on their properties and interactions [, , , ]. This comparative approach helps elucidate structure-activity relationships and provides a broader understanding of anthocyanin behavior in different contexts.
Delphinidin 3-O-glucoside (Myrtillin)
Relevance: Myrtillin is often included in comparative studies alongside oenin and other anthocyanins, particularly in research focusing on their antioxidant activities and potential health benefits [, , ]. These comparisons help to understand how subtle structural variations among anthocyanins influence their biological activities.
Peonidin 3-O-glucoside
Relevance: Similar to other anthocyanins mentioned, peonidin 3-O-glucoside is often included in computational studies that compare the efficiency of different anthocyanin structures as potential dyes for applications like dye-sensitized solar cells (DSSCs) []. These studies highlight the importance of understanding the structure-property relationships of anthocyanins for various applications.
Catechin
Relevance: Catechin acts as a copigment for oenin, forming a complex that enhances the color stability of oenin in solution [, , , ]. This interaction is crucial for maintaining the desired red color in red wines, where both catechin and oenin are naturally present.
Epicatechin
Relevance: Both epicatechin and catechin are investigated for their ability to interact with and stabilize anthocyanins like oenin [, , , ]. Comparing their effects helps understand the influence of subtle structural differences on their interactions with anthocyanins.
Procyanidin B3
Relevance: Procyanidin B3, along with other proanthocyanidins, is investigated for its ability to interact with oenin and influence its color stability in red wine [, , ]. These studies aim to understand the role of different proanthocyanidin structures in modulating the sensory properties of wine.
Vinylcatechin Dimers
Relevance: These dimers exhibit a higher affinity for both oenin and malvin compared to procyanidin B3, indicating their significant role as copigments in wine [, ]. Their strong interaction contributes to stabilizing the color of red wine during aging.
Quercetin
Relevance: Quercetin is investigated for its copigmentation potential with oenin []. This interaction can influence the color stability and other properties of oenin-containing solutions, highlighting the complex interplay between different phenolic compounds in plant-based foods.
Syringic Acid
Relevance: Syringic acid has been studied for its copigmentation properties with oenin, highlighting the potential of phenolic acids to influence the color and stability of anthocyanins in various food systems [].
Procyanidin B2, B5, and C2
Relevance: Procyanidins B2, B5, and C2, with varying degrees of polymerization, were studied for their effects on the color stability of oenin solutions [, ]. These studies help understand how different proanthocyanidin structures influence anthocyanin behavior and contribute to the overall sensory properties of red wine.
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